3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
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Description
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Biological Activity
3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromone derivative, has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound features a complex structure that includes a chromone core, hydroxyl groups, and a piperidine moiety, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is C24H27NO5, with a molecular weight of approximately 409.482 g/mol. The structure includes:
- Chromone Core : A bicyclic structure that is pivotal for its biological activity.
- Methoxy Groups : These enhance solubility and biological interaction.
- Piperidine Moiety : This group may facilitate binding to biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by acting as an ATR kinase inhibitor . This mechanism disrupts the DNA damage response pathway, leading to:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis : Enhanced cell death in various cancer cell lines has been observed.
A study demonstrated that the compound effectively binds to ATR kinase, resulting in notable biochemical changes within cells. The structure-activity relationship (SAR) studies suggest that modifications to the compound can influence its potency against cancer cells.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Chromones are known for their ability to scavenge free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies indicate that this chromone derivative possesses substantial antimicrobial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The presence of methoxy groups likely contributes to its enhanced antimicrobial efficacy.
Research Findings
Study Focus | Findings | Reference |
---|---|---|
ATR Kinase Inhibition | Significant inhibition of ATR kinase leading to apoptosis in cancer cells | |
Antioxidant Potential | Effective scavenging of free radicals; potential for neuroprotection | |
Antimicrobial Efficacy | Notable activity against E. coli and P. aeruginosa |
Case Studies
- Cancer Cell Lines : In vitro studies on HeLa and MCF-7 cell lines showed IC50 values indicating effective cytotoxicity at low concentrations (20 µg/mL for HeLa).
- Oxidative Stress Models : The compound was tested in models simulating oxidative stress, demonstrating significant protective effects against cellular damage.
- Antimicrobial Testing : Disc diffusion assays confirmed the effectiveness of the compound against multiple bacterial strains, showcasing its potential as a therapeutic agent.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-20-21(26)10-7-16-12-19(24(27)30-23(16)20)18-9-8-17(28-2)13-22(18)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKIQBADWIOIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.